molecular formula C24H27NO5 B2375441 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 903204-16-0

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No. B2375441
CAS RN: 903204-16-0
M. Wt: 409.482
InChI Key: HBIPYHYHBJHLCM-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one, also known as DPEP, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-(3,4-Dimethoxyphenyl)-7-(2-(Piperidin-1-yl)ethoxy)-2H-chromen-2-one is part of a class of compounds that have been synthesized and structurally characterized to explore their potential applications in various fields. For instance, a genistein derivative closely related to this compound was synthesized and its structure was determined through single-crystal X-ray diffraction, showcasing its potential as a scaffold for further chemical modifications and applications in medicinal chemistry (Zhang et al., 2008).

Antimicrobial Activity

Compounds similar to 3-(3,4-Dimethoxyphenyl)-7-(2-(Piperidin-1-yl)ethoxy)-2H-chromen-2-one have shown significant antibacterial and antifungal activities. For example, certain derivatives exhibited promising antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant properties, highlighting their potential use as antibacterial and antioxidant agents (Al-ayed, 2011).

Antitumor Activity

The structural framework of 3-(3,4-Dimethoxyphenyl)-7-(2-(Piperidin-1-yl)ethoxy)-2H-chromen-2-one has been utilized in compounds that exhibit antitumor activities. For instance, certain derivatives demonstrated cytotoxic activities against human tumor cell lines, indicating their potential as lead compounds for the development of new anticancer drugs (Vosooghi et al., 2010).

Catalysis and Synthetic Utility

The compound and its derivatives have been used in catalytic processes and as intermediates in organic synthesis, showcasing their utility in the synthesis of complex molecules. For example, compounds with similar structures were synthesized using piperidine as a catalyst, indicating their role in facilitating chemical reactions and synthesizing novel compounds with potential biological activities (Kamalraja et al., 2012).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-27-21-9-7-17(15-23(21)28-2)20-14-18-6-8-19(16-22(18)30-24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIPYHYHBJHLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCCCC4)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

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